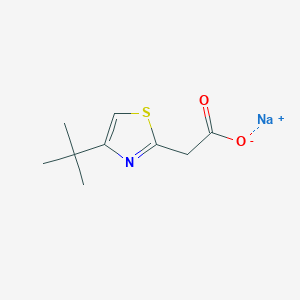

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate

Overview

Description

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate (TBTA) is a synthetic compound that has been used in various scientific research applications. TBTA is an organosulfur compound with a molecular formula of C8H12N2O2S. It is a white, crystalline solid that is soluble in water and has a melting point of 178-180°C. TBTA has been used in a variety of scientific research applications, including biochemistry, physiology, and organic chemistry.

Scientific Research Applications

Role in Microbiota and Metabolism

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate's related compound, sodium butyrate, has been examined for its influence on gut microbiota and its regulatory role in human metabolism. It's highlighted for its potential in reducing inflammation and improving the function of the intestinal barrier. While its application in treating type 2 diabetes mellitus (T2DM) is not widespread, its ability to modulate intestinal functions and counteract the negative impacts of T2DM and its treatments is recognized (Stachowska et al., 2021).

Applications in Biotechnology and Industrial Processes

Studies also delve into sodium acetate's potential as an inhibitor/stressor in fermentation processes, particularly concerning the fermentation of neutralized lignocellulosic hydrolysates. The compound's toxicity, cellular responses, and its interaction with various pathways and enzymes in yeast cells, such as the HOG pathway, the Rim101 pathway, and P-type ATPase sodium pumps, have been a subject of interest. These insights are pivotal for strain engineering in bioethanol production and other biotechnological applications (Watcharawipas et al., 2018).

Implications in Food Safety and Preservation

The role of sodium salts, including sodium acetate and its derivatives, is critical in ensuring food safety and quality. These compounds are known for their antimicrobial properties, significantly contributing to the prevention of spoilage and pathogenic microorganisms in food systems. For instance, sodium lactate and sodium diacetate are crucial in inhibiting the growth of harmful bacteria like Listeria monocytogenes in ready-to-eat meats. This highlights the indispensable role of sodium salts in producing safe and wholesome foods (Taormina, 2010).

Innovations in Material Science

Sodium acetate is also studied for its properties in thermal energy storage systems. Sodium acetate trihydrate, in particular, is being investigated for its high energy storage density and potential in flexible heat storage applications. The focus is on addressing challenges like low heat exchange capacity rate, phase separation, and spontaneous crystallization to enhance the efficiency of thermal energy storage systems (Wang et al., 2021).

properties

IUPAC Name |

sodium;2-(4-tert-butyl-1,3-thiazol-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S.Na/c1-9(2,3)6-5-13-7(10-6)4-8(11)12;/h5H,4H2,1-3H3,(H,11,12);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWEHHLQBWRQDDN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)CC(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12NNaO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sodium 2-(4-tert-butyl-1,3-thiazol-2-yl)acetate | |

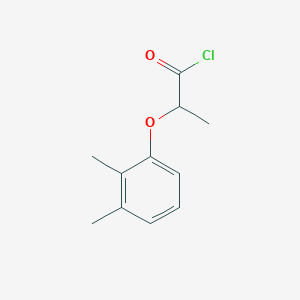

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

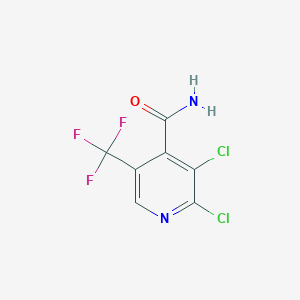

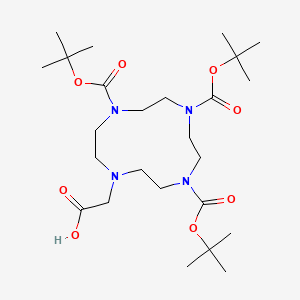

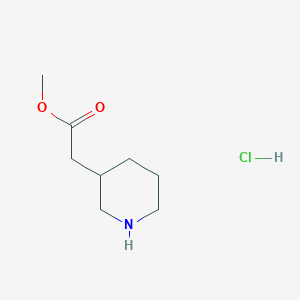

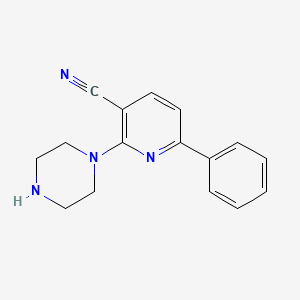

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Chloro-2-[(2,4-dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451952.png)

![[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1451960.png)

![4-(3-chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1451971.png)

![[4-(3-Pyridin-2-yl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]amine](/img/structure/B1451972.png)